N,N-Dibutyl-2-methyl-3-phenylpropanamide
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Overview
Description
N,N-Dibutyl-2-methyl-3-phenylpropanamide is an organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, featuring a phenyl group, a methyl group, and two butyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-methyl-3-phenylpropanamide typically involves the reaction of 2-methyl-3-phenylpropanoic acid with dibutylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the amide bond. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-methyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N,N-Dibutyl-2-methyl-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-methyl-3-phenylpropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenyl group may engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-2-hydroxypropanamide: Similar in structure but with a hydroxyl group instead of a phenyl group.
N-Methyl-2-phenylpropanamide: Contains a methyl group instead of butyl groups on the nitrogen atom.
Uniqueness
N,N-Dibutyl-2-methyl-3-phenylpropanamide is unique due to its combination of a phenyl group, a methyl group, and two butyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91424-87-2 |
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Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N,N-dibutyl-2-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C18H29NO/c1-4-6-13-19(14-7-5-2)18(20)16(3)15-17-11-9-8-10-12-17/h8-12,16H,4-7,13-15H2,1-3H3 |
InChI Key |
XZUIDCQVSFDVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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